molecular formula C12H12N2O3S B4577177 2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide

2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide

Cat. No.: B4577177
M. Wt: 264.30 g/mol
InChI Key: USTAGGOOKQSFQA-UHFFFAOYSA-N
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Description

2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetylaminobenzothiazole. This intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-1,3-benzothiazol-3-yl)acetohydrazide
  • 2-(2-oxo-1,3-benzothiazol-3-yl)ethyl benzoate
  • 3-(2-oxo-1,3-benzothiazol-3-yl)propanenitrile

Uniqueness

2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide is unique due to its prop-2-enoxyacetamide group, which imparts distinct chemical and biological properties. This differentiates it from other benzothiazole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-7-17-13-11(15)8-14-9-5-3-4-6-10(9)18-12(14)16/h2-6H,1,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTAGGOOKQSFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONC(=O)CN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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